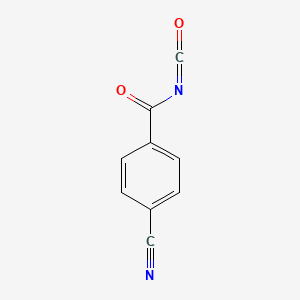

4-Cyanobenzoyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H4N2O2 |

|---|---|

Molecular Weight |

172.14 g/mol |

IUPAC Name |

4-cyanobenzoyl isocyanate |

InChI |

InChI=1S/C9H4N2O2/c10-5-7-1-3-8(4-2-7)9(13)11-6-12/h1-4H |

InChI Key |

NAWOZGGQOQDELJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)N=C=O |

Origin of Product |

United States |

Foundational & Exploratory

Electrophilicity of Benzoyl Isocyanates with Electron-Withdrawing Groups: A Technical Guide

Executive Summary

This technical guide analyzes the enhanced electrophilicity of benzoyl isocyanates bearing electron-withdrawing groups (EWGs) and their strategic application in medicinal chemistry. Benzoyl isocyanates (

Part 1: Mechanistic Analysis & Electronic Structure

The Electrophilic Activation

The benzoyl isocyanate moiety possesses two potential electrophilic sites: the carbonyl carbon of the benzoyl group and the central carbon of the isocyanate group. However, under neutral conditions, nucleophilic attack occurs almost exclusively at the isocyanate carbon (

The presence of an EWG on the phenyl ring exerts a powerful inductive (

Key Reactivity Drivers:

-

LUMO Lowering: EWGs stabilize the transition state for nucleophilic attack by lowering the energy of the

orbital of the -

Dipole Enhancement: The EWG increases the partial positive charge (

) on the isocyanate carbon, accelerating reaction rates with poor nucleophiles (e.g., sterically hindered amines, sulfonamides).

Resonance & Reactivity Visualization

The following diagram illustrates the resonance contributions and the activation pathway provided by an EWG (represented as

Figure 1: Mechanistic pathway of nucleophilic addition to EWG-activated benzoyl isocyanates. The EWG amplifies the electrophilicity of the initial reactant, lowering the activation energy for the nucleophilic attack.

Part 2: Synthetic Utility in Drug Development[1]

Synthesis of Benzoylureas

The most common application is the synthesis of benzoylureas , a class of compounds with significant biological activity (e.g., insect growth regulators, anticancer agents). The reaction of an EWG-benzoyl isocyanate with an amine is often quantitative and requires no catalyst.

Strategic Advantage: The high reactivity allows for the use of valuable, complex, or unreactive amines (e.g., deactivated anilines) without harsh conditions that might degrade sensitive functional groups.

[4+2] Cycloadditions

Benzoyl isocyanates serve as excellent dienes (heterodienes) in Diels-Alder type reactions. EWGs lower the LUMO of the heterodiene, facilitating inverse-electron-demand cycloadditions with electron-rich dienophiles (e.g., enamines, vinyl ethers).

Target Scaffolds:

-

Oxazinones: Precursors to complex heterocycles.

-

Pyrimidinediones: Via reaction with imines.

Part 3: Experimental Protocols

Protocol A: In Situ Generation via Oxalyl Chloride

Context: Benzoyl isocyanates are moisture-sensitive. The most reliable method for research scale involves in situ generation from the corresponding benzamide and oxalyl chloride. This avoids isolation of the unstable intermediate.

Reagents:

-

Substituted Benzamide (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

-

Temperature: Reflux (DCE) or RT to Reflux (DCM)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas (Ar/N2) inlet.

-

Suspension: Charge the flask with the substituted benzamide (e.g., 4-nitrobenzamide) and anhydrous DCE (0.5 M concentration). The amide may not fully dissolve initially.[1]

-

Addition: Add oxalyl chloride dropwise via syringe over 10–15 minutes. Caution: Vigorous gas evolution (HCl, CO) will occur.

-

Reaction: Heat the mixture to reflux (approx. 83°C for DCE).

-

Observation: The suspension will clear to a transparent solution as the isocyanate forms (typically 1–3 hours).

-

Validation: Aliquot analysis by IR (appearance of strong

stretch at ~2240 cm⁻¹) is recommended.

-

-

Coupling (One-Pot): Cool the solution to 0°C or RT. Add the nucleophile (amine/alcohol) dissolved in minimal DCE.

-

Note: For EWG-substituted isocyanates, the reaction is extremely fast and exothermic. Add nucleophile slowly.[2]

-

-

Workup: Remove solvent in vacuo. Recrystallize the resulting solid (often from EtOH or EtOAc/Hexanes).

Protocol B: Handling & Stability

-

Moisture Sensitivity: EWG-benzoyl isocyanates hydrolyze rapidly to the parent benzamide and

. All glassware must be oven-dried. -

Storage: If isolation is necessary (via vacuum distillation), store under Argon at -20°C.

-

Safety: These compounds are lachrymators and sensitizers. Handle in a fume hood.

Part 4: Data & Comparative Reactivity

The following table summarizes the relative electrophilicity and typical reaction times for benzoyl isocyanates with various substituents.

| Substituent (Para) | Electronic Effect | Relative Reactivity ( | Typical Reaction Time (with Aniline, 25°C) | Primary Application |

| Strong EWG ( | Very High | < 5 min | Trapping weak nucleophiles; Polymerization initiator | |

| Strong EWG ( | High | 5–10 min | Fluorine-tagged drug synthesis | |

| Weak EWG ( | Moderate-High | 10–30 min | Standard building block | |

| Reference | Baseline (1.0) | 30–60 min | General urea synthesis | |

| EDG ( | Low | 1–3 hours | Requires heating for hindered nucleophiles |

Workflow Visualization: Synthesis of Sulfonylureas

Benzoyl isocyanates are often used to synthesize sulfonylureas (common in antidiabetics and herbicides) by reacting with sulfonamides.

Figure 2: One-pot synthesis workflow for sulfonylureas using in situ generated benzoyl isocyanates.

References

- Speziale, A. J., & Smith, L. R. (1962). "Reactions of Oxalyl Chloride. I. Synthesis of Isocyanates." Journal of Organic Chemistry, 27(10), 3742. (Foundational protocol for oxalyl chloride method).

-

Slocum, G. (2022). "Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates." NIH / PubMed Central. Retrieved from [Link]

-

Geigel, M. A. (1986). Isocyanates from Oxalyl Chloride and Amines. Defense Technical Information Center. Retrieved from [Link]

-

Organic Syntheses. (2014). Benzoyl chloride, 4-pentyl - Organic Syntheses Procedure. Retrieved from [Link]

Sources

Technical Deep Dive: Acyl vs. Aryl Isocyanates in Medicinal Chemistry

A Guide to Electronic Structure, Synthetic Utility, and Heterocycle Formation

Executive Summary

In the landscape of electrophilic building blocks, isocyanates (

While aryl isocyanates are the workhorses of urea and carbamate synthesis, acyl isocyanates (

Part 1: Electronic Architecture & Reactivity Principles

The "Acyl Effect" vs. Aromatic Resonance

The core differentiator lies in how the substituent modifies the electrophilicity of the isocyanate carbon.

-

Aryl Isocyanates (

):-

Electronic Behavior: The aromatic ring acts as an electron sink via induction (-I) but can donate electrons via resonance (+R) into the nitrogen. This creates a balance where the isocyanate carbon is electrophilic, but the nitrogen retains significant nucleophilic character.

-

Result: Moderate reactivity. Stable enough for isolation and storage (with precautions).

-

-

Acyl Isocyanates (

):-

Electronic Behavior: The carbonyl group is strongly electron-withdrawing. Unlike the aryl ring, the carbonyl competes for electron density, creating a conjugated electron-deficient system .

-

The "Super-Electrophile": The

group pulls electron density away from the -

Chemo-selectivity: Acyl isocyanates react roughly

to

-

Visualization: Reactivity Pathways

The following diagram illustrates the divergent reaction pathways driven by these electronic differences.

Figure 1: Divergent reactivity profiles. Note the unique ability of acyl isocyanates to participate in cycloadditions due to the conjugated carbonyl system.

Part 2: Synthetic Methodologies

Choosing the right synthesis method is critical. Phosgenation, while standard for aryl isocyanates, is often unsuitable for acyl isocyanates due to side reactions (dehydration of amides to nitriles).[1]

Comparative Synthesis Table

| Feature | Aryl Isocyanate Synthesis | Acyl Isocyanate Synthesis |

| Primary Precursor | Primary Amines ( | Primary Amides ( |

| Reagent of Choice | Phosgene / Triphosgene | Oxalyl Chloride |

| Key Intermediate | Carbamoyl Chloride | |

| Major Side Reaction | Urea formation (if excess amine) | Nitrile formation (if temp too high) |

| Thermal Stability | High (often distillable) | Low (often used in situ) |

The Speziale Synthesis (Acyl Isocyanates)

The reaction of primary amides with oxalyl chloride is the gold standard for laboratory synthesis of acyl isocyanates. Unlike phosgene, oxalyl chloride avoids the rapid dehydration of the amide to a nitrile.

Mechanism:

- -acylation of the amide by oxalyl chloride.[1]

-

Elimination of HCl and CO.

Part 3: Experimental Protocols

Protocol A: Synthesis of Benzoyl Isocyanate (Acyl)

Context: This protocol utilizes the Speziale method. It is designed to minimize thermal degradation.

Reagents:

-

Benzamide (1.0 eq)

-

Oxalyl Chloride (1.2 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or

line). -

Dissolution: Suspend Benzamide (10 mmol) in dry DCE (20 mL).

-

Addition: Cool to 0°C. Add Oxalyl Chloride (12 mmol) dropwise over 10 minutes. Caution: Gas evolution (HCl, CO) will occur.

-

Reflux: Slowly warm to room temperature, then heat to mild reflux (approx. 80°C for DCE) for 2–4 hours.

-

Self-Validation Point: The solution should turn from a suspension to a clear, slightly yellow liquid. Evolution of gas should cease.

-

-

Verification: Take an aliquot for IR analysis. Look for the characteristic acyl isocyanate doublet around 2240 cm⁻¹ and 1700 cm⁻¹ (N=C=O and C=O stretches).

-

Isolation: Remove solvent under reduced pressure. The residue is the crude acyl isocyanate, often pure enough for subsequent steps. Do not overheat.

Protocol B: Curtius Rearrangement for Aryl Isocyanates

Context: A safer alternative to phosgene for generating aryl isocyanates on a milligram-to-gram scale.

Reagents:

Step-by-Step Workflow:

-

Activation: Dissolve Aryl Acid (1.0 eq) in Toluene. Add

(1.1 eq).[3] -

Azide Formation: Add DPPA (1.1 eq) at 0°C. Stir for 1 hour at RT.

-

Rearrangement: Heat the mixture to 80–100°C.

-

Usage: The resulting solution contains the Aryl Isocyanate and can be reacted directly with nucleophiles.

Part 4: Drug Development Applications[3]

N-Acyl Ureas as Pharmacophores

Acyl isocyanates react with amines to form N-acyl ureas (

Heterocycle Synthesis via [4+2] Cycloaddition

This is the distinct advantage of acyl isocyanates. They act as heterodienes or dienophiles in Diels-Alder type reactions, providing a shortcut to six-membered rings.

-

Pathway: Acyl Isocyanate + Enamine/Vinyl Ether

Oxazinone or Pyrimidine . -

Mechanism: The conjugated

system participates in a concerted [4+2] cyclization.

Figure 2: The [4+2] cycloaddition pathway unique to acyl isocyanates, yielding oxazinone scaffolds.

Part 5: Safety & Handling (E-E-A-T)[1]

Safety is not just compliance; it is a parameter of experimental success.

-

Sensitization: Both species are potent respiratory sensitizers. Exposure can lead to occupational asthma. Engineering Control: All weighing and transfers must occur in a functioning fume hood or glovebox.

-

Volatility:

-

Aryl: Often volatile (e.g., Phenyl Isocyanate). High vapor pressure requires strict ventilation.

-

Acyl: Generally less volatile due to higher molecular weight but more thermally unstable.

-

-

Quenching:

-

Protocol: Never quench large quantities with water alone (exothermic

evolution can cause splashing). -

Recommendation: Quench with a mixture of isopropanol and aqueous ammonia . The alcohol reacts fast to form the carbamate/ester, and ammonia scavenges any acid.

-

References

-

Speziale, A. J., & Smith, L. R. (1962). Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry. Link

- Ulrich, H. (1967). Cycloaddition Reactions of Heterocumulenes. Academic Press.

-

CDPH. (2022). Isocyanates: Working Safely.[7] California Department of Public Health. Link

-

Safe Work Australia. (2020). Guide to Handling Isocyanates.[7][8]Link

-

Bentham Science. (2024). Multi-functional Acyl Urea Compounds: A Review on Related Patents, Clinical Trials, and Synthetic Approaches.Link

-

Organic Syntheses.

-Chloroacetyl Isocyanate. Org.[1][9][10][11][12] Synth. 1964, 44, 12. Link

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. US3725450A - Process for the preparation of isocyanates from acyl azides - Google Patents [patents.google.com]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. Isocyanate Types - Kautschuk Group [kautschuk.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Isocyanate Compounds – A Guide on Exposure, Hazards [anitechgroup.com]

- 12. eurekaselect.com [eurekaselect.com]

4-Cyanobenzoyl isocyanate MSDS and safety data sheet

This technical guide is structured as a high-level monograph for research and development professionals. It prioritizes chemical logic, safety protocols, and application utility over standard administrative data.

Primary Application: Intermediate for Acyl Urea Pharmacophores & Heterocyclic Synthesis Chemical Class: Acyl Isocyanate / Benzonitrile Derivative

⚠️ CRITICAL DATA INTEGRITY ALERT: CAS Number Discrepancy

User Input Verification: The CAS number provided in the prompt (27807-84-7 ) is commercially and chemically indexed as 4-Chloro-3-oxobutanoic acid (also known as 4-chloroacetoacetic acid) in major registries (PubChem, ChemicalBook).

-

Target Compound: 4-Cyanobenzoyl isocyanate (Chemical Structure: N≡C-C6H4-C(=O)-N=C=O).

-

Correct Action: This guide focuses exclusively on This compound based on the chemical name provided. Researchers must verify the certificate of analysis (CoA) of their specific vial before use, as the safety profiles of an acyl isocyanate versus a keto-acid differ radically.

Part 1: Chemical Identity & Reactivity Profile

Structural Logic

This compound is a bifunctional electrophile . Its reactivity is defined by the synergy between the electron-withdrawing cyano group (

-

Acyl Isocyanate Activation: Unlike aryl isocyanates (Ar-NCO), the carbonyl group attached to the nitrogen significantly increases the electrophilicity of the isocyanate carbon. This makes the compound highly susceptible to nucleophilic attack, even by weak nucleophiles.

-

Para-Cyano Effect: The cyano group at the para position exerts a strong inductive (

) and mesomeric (

Physical Properties (Predicted/Analogous)

| Property | Value / Description | Note |

| Physical State | Solid (Low Melting) or Semi-solid | Benzoyl isocyanate is solid (MP ~26°C); 4-CN group typically raises MP. |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes to 4-cyanobenzamide and CO₂. |

| Appearance | White to pale yellow crystals | Darkens upon decomposition. |

Part 2: Safety Data Sheet (SDS) Highlights

Synthesized data based on GHS standards for Acyl Isocyanates and Benzonitriles.

GHS Hazards Classification

Signal Word: DANGER

| Hazard Class | Category | H-Statement | Description |

| Acute Toxicity | Cat 3/4 | H302/H332 | Harmful if swallowed or inhaled. (Nitrile component adds toxicity). |

| Skin Corr./Irrit. | Cat 1B | H314 | Causes severe skin burns and eye damage (Acyl isocyanates are corrosive). |

| Resp. Sens. | Cat 1 | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] |

| Reactivity | - | EUH014 | Reacts violently with water. |

Emergency Response Protocols

-

Inhalation: Immediate transfer to fresh air.[1][2] If wheezing occurs (sensitization), administer oxygen and seek urgent medical attention. Do not ignore "mild" coughing.

-

Skin Contact: Immediate drenching.[1] Do not wipe (spreads chemical). Wash with polyethylene glycol 400 (PEG 400) if available, or copious soap and water for 15 minutes.

-

Eye Contact: Rinse cautiously with water for 15+ minutes. Remove contact lenses.[1] Consult an ophthalmologist immediately (risk of corneal opacity).

-

Spill Management:

-

Evacuate area.[3]

-

Wear Full-Face Respirator (ABEK filter) and chemically resistant suit (Tychem).

-

Cover spill with wet sand or a mixture of ethanol/water/ammonia (90:5:5) to deactivate.

-

Do not seal waste containers immediately (CO₂ evolution may burst drums).

-

Part 3: Applications in Drug Discovery

The Acyl Urea Pharmacophore

The primary utility of this compound is the rapid synthesis of N-acyl ureas . The 4-cyano group provides a handle for further elaboration (e.g., conversion to tetrazoles, amidines, or hydrolysis to acids).

Key Reaction:

This scaffold is prevalent in:

-

Insect Growth Regulators: (e.g., Benzoylureas like Diflubenzuron).

-

Anticancer Agents: Kinase inhibitors where the acyl urea acts as a hydrogen bond donor/acceptor pair in the ATP binding pocket.

Heterocyclic Cyclization

The compound serves as a "C-N-C-O" building block for heterocycles.

-

Quinazolines: Reaction with 2-aminoacetophenone derivatives.[4]

-

1,3,5-Triazines: Cyclotrimerization or reaction with amidines.

Part 4: Experimental Protocols

Synthesis of this compound (In-situ)

Because commercial availability can be sporadic, in-situ generation is preferred.

Reagents: 4-Cyanobenzamide, Oxalyl Chloride, DCM (anhydrous). Mechanism: The "Speyer Method" – reaction of amide with oxalyl chloride.

-

Setup: Flame-dried 2-neck flask, N₂ atmosphere, reflux condenser.

-

Charge: Suspend 4-cyanobenzamide (10 mmol) in dry DCM (20 mL).

-

Addition: Add Oxalyl Chloride (12 mmol) dropwise at 0°C.

-

Reflux: Heat to reflux for 4–6 hours. Evolution of HCl and CO gas is observed.

-

Completion: The suspension clears as the isocyanate forms.

-

Use: Remove solvent in vacuo (if isolating) or use the solution directly for the next step.

General Procedure: N-Acyl Urea Synthesis

-

Preparation: Dissolve the target amine (1.0 equiv) in dry THF or DCM. Add Et₃N (1.1 equiv) only if the amine is a salt.

-

Coupling: Cool amine solution to 0°C. Add this compound (1.05 equiv) solution dropwise.

-

Note: Reaction is usually exothermic and instantaneous.

-

-

Workup: Quench with MeOH (destroys excess isocyanate). Concentrate.

-

Purification: Recrystallize from EtOH or EtOAc. (Acyl ureas are typically crystalline solids).

Part 5: Visualizations

Reaction Mechanism: Formation of Acyl Urea

This diagram illustrates the electrophilic activation of the isocyanate and the nucleophilic addition of a primary amine.

Caption: Nucleophilic addition of amine to the activated isocyanate carbon, stabilized by the electron-withdrawing benzoyl moiety.

Safety & Handling Workflow

A decision tree for safe handling in a research laboratory environment.

Caption: Operational workflow emphasizing moisture exclusion and specific spill decontamination protocols.

References

- Speyer, F. et al. (1913). Preparation of acyl isocyanates from amides and oxalyl chloride. Chemische Berichte.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 27807-84-7 (4-Chloro-3-oxobutanoic acid). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Isocyanates and their safe handling.[3] Retrieved from [Link]

-

Suh, S. et al. (2021). Benzylic C-H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science. Retrieved from [Link]

- Patent CN111004150B. (2020). Synthesis method of substituted benzoyl isocyanate.

Sources

Storage conditions for moisture-sensitive acyl isocyanates

Technical Guide: Storage & Handling of Moisture-Sensitive Acyl Isocyanates

Executive Summary

Acyl isocyanates (

Part 1: The Chemical Basis of Sensitivity

To master the storage of acyl isocyanates, one must understand the causality of their degradation. The acyl group acts as a powerful electron-withdrawing group (EWG), pulling electron density away from the nitrogen atom. This resonance effect increases the partial positive charge on the isocyanate carbon, lowering the activation energy for nucleophilic attack by water.

The Hydrolysis Cascade Upon contact with moisture, acyl isocyanates do not simply "spoil"; they undergo a decarboxylative decomposition.

-

Nucleophilic Attack: Water attacks the isocyanate carbon.

-

Unstable Intermediate: An acyl-carbamic acid is formed.

-

Decarboxylation: This intermediate rapidly collapses, releasing

gas and leaving behind the primary amide.

Key Consequence: The release of

Figure 1: Mechanistic pathway of acyl isocyanate hydrolysis showing the critical pressure-generating step.

Part 2: Storage Architecture

The storage protocol is not a static state but a dynamic barrier system.

Primary Containment & Atmosphere[2]

-

Vessel Type: Borosilicate glass with Sure/Seal™ or crimp-top septa is mandatory. Screw-cap bottles with simple liners are insufficient for long-term storage as they allow micro-diffusion of atmospheric moisture.

-

Inert Gas: Argon is superior to Nitrogen. Argon is heavier than air, forming a "blanket" over the liquid surface when the container is opened, whereas Nitrogen mixes more readily with air.

-

Headspace Management: Minimize headspace. If a significant volume is used, transfer the remainder to a smaller vessel to reduce the volume of gas that can potentially carry moisture.

Thermal Regulation

-

Temperature: Store at 2–8°C .

-

Causality: While hydrolysis is thermodynamically favorable at room temperature, cooling kinetically inhibits the reaction.

-

Warning: Do not freeze unless specified (e.g., -20°C). Freezing/thawing cycles can compromise septum integrity and induce condensation on the outside of the vessel, which may enter during transfer.

-

Desiccation Strategy

Secondary containment is the "fail-safe" layer.

-

Place the primary vessel inside a desiccator or a sealed secondary jar containing activated molecular sieves or Drierite™ with an indicator.

-

Self-Validating Check: If the desiccant indicator changes color, the secondary barrier has failed, and the primary vessel is likely compromised.

Part 3: Handling & Transfer Protocols[3]

The Golden Rule: Never expose the open liquid to the atmosphere. All transfers must occur within a closed system.

Protocol: The Positive Pressure Cannula Transfer This method ensures that even if a leak occurs, gas flows out, preventing air from flowing in.

-

Equilibration: Allow the refrigerated reagent to reach room temperature before removing the septum cap or inserting a needle.

-

Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the reagent.

-

-

Inert Gas Line: Insert a needle connected to an inert gas source (Argon/Nitrogen) into the reagent bottle septum. Ensure the line has a bubbler to prevent over-pressurization.

-

Transfer: Use a dry, inert-purged syringe or a double-ended needle (cannula).

-

Syringe: Draw inert gas into the syringe, expel it, and repeat 3x to purge air. Draw the liquid under positive pressure from the source bottle.

-

-

Seal Validation: Upon withdrawing the needle, apply a small amount of Parafilm or a new septum cap if the puncture is large.

Part 4: Quality Control & Self-Validation

Before committing the reagent to a high-value synthesis, verify its integrity.

Table 1: QC Indicators

| Method | Observation | Interpretation | Action |

| Visual | Clear, colorless/yellow liquid | Intact | Proceed |

| Visual | White solids/precipitate | Hydrolysis (Amide formation) | Filter or Distill |

| Audible | Hissing upon needle insertion | CO₂ pressure buildup | Vent carefully , Check Purity |

| IR Spec | Peak at ~2240 cm⁻¹ | Intact Isocyanate | Proceed |

| IR Spec | Peak at ~1650-1690 cm⁻¹ | Amide (C=O) contamination | Purify/Discard |

Quantitative Validation: The Dibutylamine Back-Titration This is the industry standard for determining precise NCO content (ISO 14896).

-

Reaction: Dissolve a weighed sample of acyl isocyanate in dry toluene.

-

Quench: Add a known excess of di-n-butylamine . The amine reacts rapidly with isocyanate to form a urea.

-

Titration: Back-titrate the unreacted amine with standard HCl (1N).

-

Calculation: The difference between the added amine and the remaining amine corresponds to the isocyanate content.

Figure 2: Self-validating decision tree for pre-use inspection.

Part 5: Emergency & Safety

Pressure Hazard:

Acyl isocyanates stored in moist conditions can generate significant

-

Never fill a storage vessel more than 75% full.

-

Never store in a standard screw-cap vial without a pressure-relief mechanism (e.g., a septum that can pop off under extreme pressure is safer than shattering glass).

-

Emergency Venting: If a bottle is suspected to be pressurized (bulging septum), place it behind a blast shield. Insert a needle connected to an exhaust line to relieve pressure safely before handling.

References

-

Sigma-Aldrich. Product Specification: Trichloroacetyl Isocyanate.[1]Link

-

Safe Work Australia. Guide to Handling Isocyanates. (2015). Link

-

Xylem Analytics. Titration of NCO value in resins according to DIN EN ISO 14896.Link

-

Thermo Fisher Scientific. Safety Data Sheet: Trichloroacetyl isocyanate.Link

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds (Reference for IR correlations).Link

Sources

Methodological & Application

Application Note: A Researcher's Guide to the Synthesis of N-Acyl Ureas using 4-Cyanobenzoyl Isocyanate

Introduction: The Strategic Importance of N-Acyl Ureas

In the landscape of modern drug discovery, the N-acyl urea moiety has emerged as a privileged scaffold. These compounds exhibit a remarkable breadth of biological activities, including potential as anticancer, anti-inflammatory, antidiabetic, and anticonvulsant agents.[1][2] Their unique structural arrangement, featuring a combination of hydrogen bond donors and acceptors alongside a tunable lipophilic character, makes them highly effective in modulating biological targets.[3]

The synthesis of N-acyl ureas is therefore a critical undertaking for medicinal chemists. Traditional methods often rely on the acylation of pre-formed ureas with highly reactive acyl chlorides or the coupling of carboxylic acids using carbodiimide reagents.[1][2] While effective, these methods can have limitations regarding substrate scope and the use of hazardous reagents.[2] An alternative and highly efficient route involves the reaction of amides or amines with isocyanates.[2]

This application note provides a detailed, field-proven guide to the preparation of N-acyl ureas utilizing 4-cyanobenzoyl isocyanate . This specific reagent offers distinct advantages: the acyl isocyanate functionality provides a direct and atom-economical pathway to the target structure, while the electron-withdrawing 4-cyano group enhances the electrophilicity of the isocyanate carbon, promoting a clean and efficient reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and critical safety guidance.

Reaction Mechanism and Scientific Principles

The formation of an N-acyl urea from this compound and a primary or secondary amine is a classic example of nucleophilic addition. The underlying chemistry is elegant in its simplicity and efficiency.

Causality of the Reaction: The isocyanate group (-N=C=O) is characterized by a highly electrophilic central carbon atom. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. In this compound, this electrophilicity is further amplified by the powerful electron-withdrawing nature of the cyano group (-C≡N) on the benzoyl ring.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbonyl carbon of the isocyanate.[4] This is the rate-determining step.

-

Proton Transfer: A rapid proton transfer from the nitrogen of the attacking amine to the nitrogen of the isocyanate group occurs, resulting in the stable N-acyl urea product.[4]

This reaction is typically very fast and clean, often proceeding to completion at room temperature without the need for a catalyst.[5] The choice of an aprotic solvent is critical to prevent the isocyanate from reacting with the solvent itself (e.g., alcohols) or with trace amounts of water, which would lead to the formation of an unstable carbamic acid, followed by decarboxylation to form an amine byproduct.

Caption: Mechanism of N-Acyl Urea Formation.

Safety First: Mandatory Precautions for Handling Isocyanates

Trustworthiness in science begins with safety. Isocyanates are potent sensitizers and irritants. Exposure can cause severe allergic reactions, asthma, and irritation to the skin, eyes, and respiratory tract.[6] Some isocyanates are also suspected carcinogens.[7] Adherence to strict safety protocols is non-negotiable.

-

Engineering Controls: All work with isocyanates must be conducted in a certified chemical fume hood with sufficient ventilation to keep exposure below permissible limits.[8]

-

Personal Protective Equipment (PPE):

-

Gloves: Use nitrile or butyl rubber gloves. Always double-check the manufacturer's compatibility chart. Change gloves immediately if contamination is suspected.[9]

-

Eye Protection: Chemical splash goggles are mandatory. For larger scale reactions, a face shield should be worn in addition to goggles.

-

Lab Coat: A flame-resistant lab coat with full sleeves is required.

-

Respiratory Protection: For handling solid isocyanates or if there is any risk of aerosol generation, an air-purifying respirator with organic vapor cartridges may be necessary. Consult your institution's environmental health and safety (EHS) office for specific guidance.

-

-

Handling and Storage: Isocyanates are moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6]

-

Spill and Decontamination: Have a spill kit ready. Small spills can be neutralized with a solution of 5% sodium carbonate, 5% liquid detergent, and 90% water. Allow at least 10 minutes of contact time.

Experimental Protocol: Synthesis of N-(4-Cyanobenzoyl)-N'-Aryl/Alkyl Urea

This protocol provides a self-validating system for the synthesis, purification, and characterization of a representative N-acyl urea.

Materials and Equipment

-

Reagents: this compound, primary or secondary amine of choice (e.g., aniline, benzylamine, diisopropylamine), anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), ethyl acetate, hexanes, magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel (or syringe), condenser, nitrogen/argon inlet, TLC plates (silica gel), rotary evaporator, column chromatography setup, standard glassware.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the chosen amine (1.0 equivalent) in anhydrous DCM (approx. 0.2 M concentration).

-

Reagent Addition: In a separate flask, prepare a solution of this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath). Causality Note: Adding the isocyanate slowly to the amine prevents localized heating and potential side reactions. The slight excess of isocyanate ensures full consumption of the limiting amine.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is typically rapid.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should be a new, less polar spot than the starting amine. The reaction is generally complete within 1-3 hours.

-

Work-up:

-

If the product precipitates from the reaction mixture, it can be isolated by vacuum filtration, washed with cold DCM, and dried.

-

If the product is soluble, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by either:

-

Recrystallization: From a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Column Chromatography: If necessary, purify the residue on a silica gel column using an appropriate ethyl acetate/hexanes gradient.

-

Characterization

Confirm the identity and purity of the final compound using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify key functional groups. Look for the characteristic C=O stretches of the urea (approx. 1640-1700 cm⁻¹) and the C≡N stretch (approx. 2230 cm⁻¹).[10]

-

Mass Spectrometry: To confirm the molecular weight.

Data Presentation and Troubleshooting

The following table provides representative data for the synthesis of N-(4-Cyanobenzoyl)-N,N'-diisopropylurea, as an example of this protocol's application.[10]

| Parameter | Value |

| Starting Amine | Diisopropylamine |

| Solvent | Not specified, DCM or THF recommended |

| Temperature | Room Temperature |

| Reaction Time | ~1-3 hours (estimated) |

| Yield | 92% |

| Melting Point | 92-94 °C |

| Appearance | Yellow Powder |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive isocyanate (hydrolyzed). | Ensure isocyanate is stored under anhydrous conditions. Purchase fresh reagent if necessary. |

| Starting amine is sterically hindered or poorly nucleophilic. | Increase reaction temperature or extend reaction time. Consider using a more polar solvent like DMF. | |

| Multiple Products on TLC | Reaction with water in the solvent. | Use freshly distilled, anhydrous solvents. Flame-dry all glassware. |

| Dimerization or trimerization of isocyanate. | Maintain a lower reaction temperature (0 °C to RT). Ensure slow addition of the isocyanate. | |

| Difficulty in Purification | Product has similar polarity to starting material. | Adjust the polarity of the chromatography eluent carefully. Consider recrystallization as an alternative. |

Visualizing the Experimental Workflow

The entire process, from initial setup to final analysis, can be visualized as a logical sequence of operations designed to ensure reproducibility and purity.

Caption: Standard workflow for N-Acyl Urea synthesis.

References

-

Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Mechanism of C-N bonds formation in electrocatalytic urea production revealed by ab initio molecular dynamics simulation. PubMed Central. Available at: [Link]

- Google Patents. (1998). WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved.

-

Defense Technical Information Center. (n.d.). Isocyanates from Oxalyl Chloride and Amines. Available at: [Link]

-

National Center for Biotechnology Information. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed Central. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2018). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Available at: [Link]

-

MDPI. (2022). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Available at: [Link]

-

ResearchGate. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Available at: [Link]

-

Royal Society of Chemistry. (2021). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Available at: [Link]

-

ResearchGate. (2014). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Available at: [Link]

- Google Patents. (2007). US20070282078A1 - Synthesis of aryl N-acylurea from aryl isocyanates or aryl carbodiimides.

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. Available at: [Link]

-

Safe Work Australia. (2015). Guide for handling Isocyanates. Available at: [Link]

-

IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation. Available at: [Link]

-

National Center for Biotechnology Information. (2011). Isocyanate-based multicomponent reactions. PubMed Central. Available at: [Link]

-

California Department of Public Health. (n.d.). Isocyanates: Working Safely. Available at: [Link]

-

Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. Available at: [Link]

-

Occupational Safety and Health Administration. (n.d.). Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques. Available at: [Link]

-

ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 6. icheme.org [icheme.org]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. safeworkhealth.com.au [safeworkhealth.com.au]

- 9. Isocyanates - Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques | Occupational Safety and Health Administration [osha.gov]

- 10. researchgate.net [researchgate.net]

Procedure for oxalyl chloride reaction with 4-cyanobenzamide

Technical Application Note: Synthesis of 4-Cyanobenzoyl Isocyanate via Oxalyl Chloride

Executive Summary

This application note details the protocol for reacting 4-cyanobenzamide with oxalyl chloride to synthesize This compound . While thionyl chloride is typically used to dehydrate amides to nitriles, oxalyl chloride is the reagent of choice for preserving the carbonyl functionality to generate acyl isocyanates—highly reactive intermediates used in the synthesis of acyl ureas, carbamates, and heterocycles in drug discovery (e.g., sulfonylurea antidiabetics, anticonvulsants).

Key Reaction Outcome:

-

Reactants: 4-Cyanobenzamide + Oxalyl Chloride

-

Major Product: this compound

-

Byproducts: HCl (gas), CO (gas), CO

(gas)[1]

Reaction Mechanism & Chemical Logic

The transformation follows the Speziale-Smith mechanism . Unlike simple dehydration, oxalyl chloride reacts with the primary amide to form an

Mechanistic Pathway:

-

Nucleophilic Attack: The amide nitrogen attacks an acyl chloride carbon of oxalyl chloride.

-

Intermediate Formation: Formation of the

-acyloxamoyl chloride adduct. -

Cyclization/Elimination: The intermediate undergoes thermal decomposition (often via a cyclic oxazolidinedione-like transition state), releasing CO and HCl to form the acyl isocyanate.

Figure 1: Mechanistic pathway for the conversion of primary amides to acyl isocyanates using oxalyl chloride.

Safety & Handling (Critical)

Hazard Class: High.

-

Oxalyl Chloride: Reacts violently with water.[1] Toxic by inhalation.[2] Causes severe burns.[2]

-

Carbon Monoxide (CO): Colorless, odorless, toxic gas released during the reaction. Must use a working fume hood. [1][3]

-

Pressure: The reaction generates 3 moles of gas (CO, CO

, HCl) for every mole of product. The system must be vented through a scrubber (e.g., NaOH trap) to prevent over-pressurization.

Experimental Protocol

Reagents & Equipment[1][4][5][6]

| Component | Specification | Role |

| 4-Cyanobenzamide | >98% Purity, finely ground | Substrate |

| Oxalyl Chloride | 2.0 M in DCM or Neat (>99%) | Reagent (Electrophile) |

| 1,2-Dichloroethane (DCE) | Anhydrous (<50 ppm H | Solvent (High boiling point) |

| Dichloromethane (DCM) | Anhydrous (Alternative) | Solvent (Lower boiling point) |

| Apparatus | 3-Neck RBF, Reflux Condenser, N | Reactor Setup |

Step-by-Step Procedure

Scale: 10 mmol (1.46 g of 4-cyanobenzamide)

Step 1: System Preparation

-

Oven-dry a 100 mL 3-neck round-bottom flask (RBF), reflux condenser, and magnetic stir bar.

-

Assemble the apparatus under a flow of dry Nitrogen or Argon.

-

Connect the top of the condenser to an oil bubbler venting into a 10% NaOH scrubber solution (to neutralize HCl).

Step 2: Reactant Charging

-

Charge 4-cyanobenzamide (1.46 g, 10.0 mmol) into the flask.

-

Add anhydrous 1,2-Dichloroethane (DCE) (30 mL).

-

Note: The amide may not fully dissolve initially; a slurry is normal.

-

-

Cool the mixture to 0°C in an ice bath (optional but recommended to control initial exotherm).

Step 3: Addition of Oxalyl Chloride

-

Add Oxalyl Chloride (1.3 mL, ~15.0 mmol, 1.5 equiv) dropwise via a pressure-equalizing addition funnel or syringe over 10 minutes.

-

Observation: Gas evolution (HCl) may begin immediately.

-

Step 4: Reaction (Reflux)

-

Remove the ice bath and allow the mixture to warm to room temperature (stir for 30 mins).

-

Heat the reaction mixture to reflux (83°C for DCE) .

-

Maintain reflux for 3 to 5 hours .

-

Endpoint Criteria: The reaction typically transitions from a slurry to a clear, homogeneous solution as the amide is consumed and the isocyanate forms. Gas evolution should cease.

-

Step 5: Isolation

-

Cool the reaction mixture to room temperature under inert atmosphere.

-

Concentrate the solution under reduced pressure (Rotary Evaporator) to remove solvent and excess oxalyl chloride.

-

Caution: The distillate contains oxalyl chloride and HCl. Handle waste accordingly.

-

-

The residue is This compound (typically a white to pale yellow solid).

-

Purification: The crude material is often sufficiently pure (>95%) for subsequent reactions (e.g., addition of amines). If necessary, it can be recrystallized from anhydrous hexane/toluene or vacuum distilled (though high boiling point makes this difficult).

Figure 2: Experimental workflow for the synthesis.

Characterization & Validation

To confirm the formation of the isocyanate and ensure no residual amide or nitrile dehydration (terephthalonitrile) occurred:

| Method | Expected Signal | Mechanistic Insight |

| FT-IR | ~2240–2260 cm | The appearance of the isocyanate doublet and disappearance of NH |

| ~128 ppm (N=C=O) ~160-165 ppm (C=O) | The isocyanate carbon is distinct. The carbonyl carbon shifts significantly from the starting amide. | |

| Reactivity Test | Formation of Methyl Carbamate | Treat a small aliquot with excess methanol. Isocyanates rapidly form carbamates; nitriles do not react under these mild conditions. |

Troubleshooting

-

Issue: Reaction remains a slurry.

-

Cause: Incomplete reaction or insufficient temperature.

-

Solution: Switch solvent from DCM (40°C) to DCE (83°C) or Toluene (110°C). Ensure anhydrous conditions (water hydrolyzes the product back to amide).

-

-

Issue: Low Yield.

-

Cause: Hydrolysis during workup.

-

Solution: Acyl isocyanates are extremely moisture sensitive. Avoid silica gel chromatography. Use the crude material immediately for the next step (e.g., urea formation).

-

References

-

Speziale, A. J., & Smith, L. R. (1962). Reaction of Oxalyl Chloride with Amides. Journal of Organic Chemistry, 27(10), 3742-3743. Link

-

Speziale, A. J., & Smith, L. R. (1963). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 28(7), 1805–1811. Link

-

Speziale, A. J., & Smith, L. R. (1973).

-Chloroacetyl Isocyanate. Organic Syntheses, Coll.[4] Vol. 5, p.204. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Isocyanate Reaction Purification

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals encountering challenges with byproduct formation in isocyanate reactions. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established scientific principles. Our goal is to empower you with the expertise to diagnose and resolve common purification issues, ensuring the integrity and purity of your target molecules.

Introduction: The Challenge of Isocyanate Reactivity

Isocyanates are highly valuable reagents in organic synthesis due to their reactivity towards a wide range of nucleophiles, enabling the formation of urethanes, ureas, and amides. However, this high reactivity is a double-edged sword. Undesired side reactions, particularly with trace amounts of water or with the primary product itself, can lead to the formation of persistent byproducts that are often challenging to remove. This guide focuses on the identification, prevention, and removal of the most common of these byproducts: symmetrically substituted ureas and N-aryl amides (in the context of reactions involving carboxylic acids like benzoic acid).

Troubleshooting & FAQs: Diagnosing and Mitigating Byproduct Formation

This section addresses common issues encountered during isocyanate reactions in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Q1: I've observed a significant amount of a white, insoluble precipitate in my reaction mixture. What is it, and how did it form?

A1: The white precipitate is most likely a symmetrically substituted urea. This is the most common byproduct in isocyanate reactions and is formed when the isocyanate reacts with water.[1] Even trace amounts of moisture in your solvents, reagents, or glassware can lead to this side reaction.

-

Mechanism of Urea Formation: The reaction proceeds through a two-step mechanism. First, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decarboxylates to yield a primary amine and carbon dioxide gas.[2][3] The newly formed, highly nucleophilic amine then swiftly reacts with a second molecule of isocyanate to produce a stable, and often poorly soluble, disubstituted urea.[1][4] This side reaction consumes two equivalents of your isocyanate for every mole of water present, which can significantly impact your yield.[1]

Mechanism of Symmetrical Urea Formation

Q2: My reaction involves a carboxylic acid, and I'm getting a mixture of the desired amide and other impurities. What are the likely side products?

A2: When reacting an isocyanate with a carboxylic acid to form an N-substituted amide, the initial adduct is an unstable mixed carbamic-carboxylic anhydride.[5] This intermediate can decompose through several pathways, leading to a mixture of products including the desired amide, a symmetrically substituted urea, and the carboxylic anhydride.[5]

-

Controlling the Reaction: The formation of the desired amide can be favored by using an anhydrous hydrogen halide catalyst and ensuring the carboxylic acid is substantially anhydrous.[5] The use of ionic liquids as solvents has also been shown to promote the formation of amides while suppressing the formation of urea byproducts.[6]

Q3: Besides urea, what other byproducts should I be aware of in my isocyanate reaction?

A3: At elevated temperatures or in the presence of excess isocyanate, further side reactions can occur:

-

Allophanates: Formed when an isocyanate reacts with a urethane linkage. This is more prevalent at temperatures above 100-140°C.[1][7]

-

Biurets: Result from the reaction of an isocyanate with a urea linkage.[1]

-

Isocyanurates (Trimers): Isocyanates can self-condense to form stable cyclic trimers, a reaction often catalyzed by certain bases or organometallic compounds and favored by higher temperatures.[1]

Overview of Isocyanate Reaction Pathways

Q4: How can I minimize the formation of these byproducts from the start?

A4: Proactive measures during your experimental setup are crucial:

-

Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Pre-dry reagents and use molecular sieves where appropriate.[1]

-

Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[1]

-

Temperature Control: Maintain the recommended reaction temperature. Excessive heat can promote the formation of allophanates, biurets, and isocyanurates.[1]

-

Order of Addition: In some cases, adding the isocyanate slowly to the nucleophile can help minimize side reactions by maintaining a low concentration of the isocyanate.

Purification Protocols: A Step-by-Step Guide

This section provides detailed methodologies for removing common benzamide and urea byproducts from your reaction mixture.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid products, leveraging the solubility differences between the desired compound and the impurities.[8]

Principle: The ideal recrystallization solvent will dissolve the desired product well at elevated temperatures but poorly at lower temperatures, while the urea or benzamide byproduct will either be sparingly soluble at high temperatures or remain soluble at low temperatures.

Step-by-Step Methodology:

-

Solvent Screening:

-

Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetone, water) at room temperature and at their boiling points.

-

Simultaneously, test the solubility of the suspected byproduct (e.g., diphenylurea if you used phenyl isocyanate) in the same solvents.

-

-

Dissolution:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities (including some urea byproducts) are present in the hot solution, perform a hot gravity filtration to remove them.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals and to prevent the trapping of impurities.[9]

-

Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[9]

-

-

Drying:

-

Dry the purified crystals under vacuum to remove residual solvent.

-

Solubility Data for Common Compounds:

| Compound | Solvent | Solubility at 25°C (g/100mL) | Solubility at 78°C (g/100mL) |

| Ethyl Carbamate | Ethanol | Highly Soluble | Very Highly Soluble |

| Urea | Ethanol | ~15.8 | ~72.5 |

| 1,3-Diphenylurea | Ethanol | Moderately Soluble[10] | More Soluble |

| 1,3-Diphenylurea | DMSO | ~3 g/100mL[11] | - |

| Benzamide | Methanol | 21.6 | - |

| Benzamide | Ethanol | 9.8 | - |

| Benzamide | Acetone | 16.7 | - |

Note: This table provides illustrative data. It is essential to determine the solubility of your specific product and byproducts experimentally.

Protocol 2: Liquid-Liquid Extraction

This technique is useful for separating compounds based on their differing solubilities in two immiscible liquid phases, often an organic solvent and an aqueous solution. It is particularly effective for removing unreacted starting materials like acidic or basic compounds.

Principle: By manipulating the pH of the aqueous phase, acidic or basic impurities can be converted into their water-soluble salt forms, allowing them to be extracted from the organic phase containing the neutral desired product.[12]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) in a separatory funnel.

-

Aqueous Wash (Acidic Impurity Removal):

-

To remove unreacted carboxylic acids (like benzoic acid), add a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to the separatory funnel.

-

Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution. Shake for 1-2 minutes.

-

Allow the layers to separate and drain the lower aqueous layer. Repeat the wash if necessary.

-

-

Aqueous Wash (Basic Impurity Removal):

-

To remove unreacted amines, add a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel.

-

Shake and separate the layers as described above.

-

-

Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any remaining water.

-

Drying and Concentration:

-

Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Workflow for Purification by Liquid-Liquid Extraction -

Protocol 3: Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and bind specific types of molecules, allowing for their removal from solution by simple filtration.[13] This is an excellent technique for removing excess reagents or reactive byproducts.

Principle: An appropriate scavenger resin with functional groups that react with the target impurity (e.g., an acidic resin to scavenge amines, or a nucleophilic resin to scavenge excess isocyanate) is added to the reaction mixture. After a sufficient reaction time, the resin, now with the impurity bound to it, is filtered off.

Step-by-Step Methodology for Removing Amine Byproducts:

-

Resin Selection: Choose a resin with acidic functional groups to scavenge the amine byproduct. Amberlyst® 15, a strongly acidic cation exchange resin, is a suitable choice.[14][15]

-

Resin Preparation: Wash the resin with the reaction solvent to remove any impurities and to swell the resin.

-

Scavenging:

-

Add the prepared resin to the crude reaction mixture (typically 2-4 equivalents relative to the impurity).

-

Stir the mixture at room temperature for a few hours to overnight. Monitor the removal of the amine by TLC or LC-MS.

-

-

Isolation:

-

Filter off the resin and wash it with a small amount of the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

-

Analytical Methods for Purity Assessment

Confirming the purity of your final product is a critical step. The following techniques are commonly used to detect and quantify benzamide and urea byproducts.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Application: In-situ reaction monitoring and qualitative analysis of the final product.

-

Key Vibrational Bands:

-

Isocyanate (N=C=O): Strong, sharp absorbance around 2250-2285 cm⁻¹. The disappearance of this peak indicates the consumption of the isocyanate.[16][17]

-

Urethane (R-NH-CO-OR'): C=O stretch around 1700-1730 cm⁻¹; N-H stretch around 3300-3400 cm⁻¹.[18][19]

-

Urea (R-NH-CO-NH-R): C=O stretch around 1630-1680 cm⁻¹; N-H stretch around 3300-3500 cm⁻¹.[18]

-

Amide (R-CO-NH-R'): C=O stretch (Amide I band) around 1630-1680 cm⁻¹; N-H bend (Amide II band) around 1510-1550 cm⁻¹.

-

2. High-Performance Liquid Chromatography (HPLC):

-

Application: Quantitative analysis of the product and impurities.

-

Methodology: Reversed-phase HPLC with a C18 column is commonly used. A mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid for improved peak shape, is effective for separating the more polar urea/benzamide byproducts from the less polar urethane/amide product.[20][21] Derivatization of unreacted isocyanates may be necessary for accurate quantification.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Application: Structural confirmation of the desired product and identification of impurities.

-

Key Chemical Shifts (¹H NMR):

-

Urethane N-H: Broad singlet, typically in the range of δ 5-9 ppm.

-

Urea N-H: Broad singlet, often in a similar range to urethanes (δ 5-9 ppm).

-

Amide N-H: Broad singlet, typically δ 7.5-8.5 ppm.

-

Protons adjacent to the nitrogen or oxygen of the urethane/urea/amide linkage will also have characteristic chemical shifts.

-

-

Key Chemical Shifts (¹³C NMR):

-

Urethane C=O: δ 150-160 ppm.

-

Urea C=O: δ 155-165 ppm.

-

Amide C=O: δ 165-175 ppm.

-

References

- Mann, F. G., & Bruist, B. C. (Year). Title of the work. Ber. Dtsch. Chem. Ges., Volume(Issue), pages.

-

Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. (n.d.). SciELO. [Link]

- CN1865241A - Ethyl carbamate and its preparation method - Google Patents. (n.d.).

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

-

NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 5, 2026, from [Link]

-

Continuous Synthesis of Carbamates from CO2 and Amines. (2023, December 5). PMC - NIH. [Link]

-

Separation of Urethane on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

Urea Analyzed by HPLC - AppNote. (n.d.). MicroSolv Technology Corporation. [Link]

-

Module XV – Preparation of N-Benzyl Benzamide from Benzoic Acid. (2020, November 18). [Video]. YouTube. [Link]

-

Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? (2020, March 28). Reddit. [Link]

-

(PDF) Amberlyst-15 in Organic Synthesis. (2007, August). ResearchGate. [Link]

-

Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). [Link]

-

N-Methyl-N',N'-diphenylurea | C14H14N2O | CID 25711. (n.d.). PubChem - NIH. [Link]

-

4.6: Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. [Link]

-

Investigations of hydrogen bonding in the poly(urethane-urea)-based mem- brane materials by using FTIR spectroscopy. (n.d.). Biblioteka Nauki. [Link]

-

Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]

-

Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. (n.d.). Organic Chemistry Portal. [Link]

-

Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF. (2005, August). ResearchGate. [Link]

-

1,3-Diphenylurea | Solubility of Things. (n.d.). [Link]

-

Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Spectroscopy. [Link]

-

Acid-Base Extraction Tutorial. (2020, March 21). [Video]. YouTube. [Link]

-

Troubleshooting of hydrazine carbamate synthesis. (n.d.). Reddit. [Link]

-

Ethyl carbamate. (n.d.). Wikipedia. [Link]

-

Allophanate Formation. (n.d.). Polyurethanes science, technology, markets, and trends. [Link]

-

How would you make the following compounds from N-benzylbenzamide? b. benzoic acid. (n.d.). Pearson. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

- WO2000050389A1 - Efficient carbamate synthesis. (n.d.).

-

SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). The Royal Society of Chemistry. [Link]

-

solid-liquid extraction. (n.d.). Columbia University. [Link]

-

Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). [Link]

-

Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.). Remspec Corporation. [Link]

-

SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). The Royal Society of Chemistry. [Link]

-

Scavenger Resins. (n.d.). Amerigo Scientific. [Link]

-

FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. (n.d.). ResearchGate. [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (n.d.). [Link]

- US5354689A - Method of detecting isocyanates. (n.d.).

-

Infrared Spectroscopy of a Polyurethane Elastomer Under Thermal Stress. (1998, July 1). OSTI.GOV. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. [Link]

-

UNIVERSITÉ DU QUÉBEC À MONTRÉAL DEVELOPMENT OF A METHOD FOR QUANTIFICATION OF TOLUENE DIISOCYANATES AND METHYLENEDIPHENYL DI. (n.d.). Archipel UQAM. [Link]

-

Isocyanate. (n.d.). Wikipedia. [Link]

-

Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023, August 24). MDPI. [Link]

-

Urea Formation. (n.d.). Polyurethanes science, technology, markets, and trends. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Quality Control of Isocyanates | Metrohm [metrohm.com]

- 3. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]

- 4. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]

- 5. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 6. mt.com [mt.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]

- 16. bibliotekanauki.pl [bibliotekanauki.pl]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. epa.gov [epa.gov]

- 21. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]

Technical Guide: Optimal Solvents & Protocols for 4-Cyanobenzoyl Isocyanate

The following technical guide addresses the optimization of reaction conditions for 4-cyanobenzoyl isocyanate , a highly electrophilic acyl isocyanate reagent.

Executive Summary & Reagent Profile

This compound (CAS: N/A for specific commercial widely listed, often generated in situ or custom; analogue p-cyanobenzoyl isocyanate derivatives) is an acyl isocyanate . Unlike standard aryl isocyanates (e.g., 4-cyanophenyl isocyanate), the carbonyl group adjacent to the isocyanate moiety significantly enhances electrophilicity.

-

Reactivity: Extremely High. Reacts violently with water and rapidly with weak nucleophiles.

-

Primary Application: Synthesis of N-acyl ureas (via amine addition) and N-acyl carbamates (via alcohol addition).

-

Critical Handling: Must be handled under inert atmosphere (Ar or N₂). Moisture exclusion is paramount.[1]

Solvent Compatibility Matrix

The choice of solvent dictates reaction rate, solubility of the intermediate acyl urea, and the suppression of side reactions (hydrolysis).

Class A: Recommended Solvents (Optimal)

These solvents are inert, aprotic, and allow for easy isolation of products, which often precipitate out.

| Solvent | Dielectric Constant ( | Suitability | Technical Notes |

| Dichloromethane (DCM) | 8.93 | Excellent | Standard choice. High solubility for the isocyanate; low solubility for the N-acyl urea product (facilitates filtration). Easy removal. |

| Toluene | 2.38 | Excellent | ideal for reflux if thermal activation is needed (rare). Product usually crystallizes upon cooling. |

| Tetrahydrofuran (THF) | 7.58 | Good | Must be anhydrous . Good for solubilizing polar amine partners. Product may remain soluble, requiring evaporation. |

| 1,4-Dioxane | 2.21 | Good | Useful for higher boiling point requirements. Freeze-drying compatible. |

Class B: Usable with Caution

| Solvent | Risk Factor | Technical Notes |

| Acetonitrile (MeCN) | Medium | Can be used if reactants are polar. Warning: Commercial MeCN often contains water; must be freshly distilled or dried over molecular sieves. |

| Ethyl Acetate | Low | Generally inert to acyl isocyanates at RT. Avoid high temperatures to prevent potential transacylation or exchange reactions. |

Class C: Prohibited (Incompatible)

| Solvent | Interaction Mechanism | Consequence |

| Alcohols (MeOH, EtOH) | Nucleophilic Attack | Irreversible formation of N-acyl carbamates (solvolysis). |

| Water / Aqueous buffers | Hydrolysis | Rapid decomposition to 4-cyanobenzamide and CO₂. |

| DMSO / DMF | Side Reactions | DMSO can act as an oxidant or nucleophile under certain conditions. DMF can decompose to dimethylamine, reacting with the isocyanate. Hard to remove. |

| Primary/Secondary Amines | Reactant | These are reagents, not solvents. |

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category 1: Solubility & Precipitation

Q: The reaction mixture turned into a thick slurry immediately upon adding the amine. Is this a problem? A: No, this is usually a sign of success.

-

Mechanism: Acyl ureas are significantly less soluble in non-polar solvents (DCM, Toluene) than the starting materials due to strong intermolecular hydrogen bonding (stacking).

-

Action: Add more solvent to maintain stirring. Upon completion, filter the solid; this is likely your pure product.

-

Validation: Check TLC of the supernatant. If the isocyanate spot is gone, the reaction is complete.

Q: My starting material (this compound) is not dissolving in Toluene. A: The reagent is a polar solid.

-

Solution: Switch to DCM or Anhydrous THF . If using Toluene is mandatory (e.g., for a specific reflux step), gently warm the mixture (40°C). If it remains insoluble, ensure the reagent hasn't hydrolyzed to the amide (which is very insoluble in toluene).

Category 2: Stability & Side Reactions

Q: I see bubbling during the reaction. Is this normal? A: Only if you are using a carbonate base.

-

Diagnosis: If running a neat reaction (Isocyanate + Amine), bubbling indicates moisture contamination .

-

Chemistry: Acyl Isocyanate + H₂O

Carbamic Acid -

Fix: Stop. Your solvent or atmosphere is wet. Repeat with freshly dried solvents and flame-dried glassware.

Q: The yield is low, and I isolated 4-cyanobenzamide. A: This confirms Hydrolysis .

-

Root Cause: The acyl isocyanate reacted with adventitious water instead of your nucleophile.

-

Prevention:

-

Dry all glassware at 120°C.

-

Use a nitrogen balloon or Schlenk line.

-

Verify solvent water content (<50 ppm) using Karl Fischer titration or activated molecular sieves.

-

Category 3: Purification

Q: How do I remove excess isocyanate if I used a slight excess? A: Do not use chromatography immediately (silica is acidic/wet and can degrade the reagent).

-

Chemical Scavenging: Add a small amount of PS-Trisamine (polymer-supported trisamine) or simple morpholine (if product precipitates and morpholine urea stays in solution).

-

Physical Removal: Triturate the crude solid with cold hexanes or ether. The acyl isocyanate is soluble; the urea product is not.

Standard Operating Procedure (SOP)

Protocol: Synthesis of N-(4-cyanobenzoyl)-N'-alkylurea

Reagents:

-

This compound (1.0 equiv)

-

Amine nucleophile (0.95 equiv) – Using slight deficit of amine ensures all amine is consumed.

-

Solvent: Anhydrous Dichloromethane (DCM).

Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with N₂.

-

Dissolution: Charge flask with this compound. Add DCM (0.1 M concentration) via syringe.

-

Addition: Dissolve the amine in a minimal amount of DCM. Add this solution dropwise to the isocyanate solution at 0°C (ice bath). Note: The reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 1–2 hours.

-

Observation: A white precipitate typically forms within minutes.

-

-

Workup:

-

If Solid Forms: Vacuum filter the solid. Wash with cold DCM (

) and Hexanes ( -

If Homogeneous: Concentrate in vacuo. Triturate the residue with Hexanes/Ether to induce crystallization.

-

Mechanistic Visualization

The following diagrams illustrate the reaction pathway and the critical decision process for solvent selection.

Figure 1: Reaction Pathway & Competitive Hydrolysis

Blue paths indicate desired synthesis; Red paths indicate failure modes.

Caption: Kinetic competition between amine nucleophiles (Product pathway) and moisture (Hydrolysis pathway).

Figure 2: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on solubility and thermal requirements.

References

-

Preparation of Isocyanate Derivatives: United States Patent 4238404. Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds.[2][3]

-

Acyl Isocyanate Reactivity: Nishad, B. et al. "Acyl isocyanates generated by the reaction of primary amides with oxalyl chloride..."[4] J. Org.[4] Chem., 2024 , 89, 13179-13191.[4]

-

Synthesis of N-Acylureas: Organic Syntheses, Coll. Vol. 9, p.282 (1998); Vol. 73, p.116 (1996). (General procedure for acyl isocyanate generation and reaction).

-

Solvent Effects in Isocyanate Reactions: ResearchGate. "Reaction of Isocyanates with amines".

Sources

- 1. 4-Cyanobenzoyl chloride(6068-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. US4238404A - Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds - Google Patents [patents.google.com]

- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

Technical Support Center: Minimizing Polymerization of 4-Cyanobenzoyl Isocyanate

Welcome to the Technical Support Center for 4-Cyanobenzoyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing unwanted polymerization and other side reactions during its use. Our goal is to equip you with the knowledge to confidently handle this versatile but highly reactive reagent.

I. Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to polymerization?

A1: this compound possesses two highly reactive functional groups: the isocyanate (-N=C=O) group and the cyano (-C≡N) group. The isocyanate group is an electrophile, making it susceptible to attack by nucleophiles.[1] Unintentional polymerization can be initiated by trace amounts of water, which reacts with the isocyanate to form an unstable carbamic acid. This intermediate then decomposes to an amine and carbon dioxide. The newly formed amine is a potent nucleophile that can react with another isocyanate molecule, initiating a chain reaction that leads to the formation of polyurea.[2] Additionally, under certain conditions such as high temperatures or the presence of specific catalysts, isocyanates can undergo self-condensation to form cyclic trimers known as isocyanurates.[2]

Q2: What are the visible signs of this compound polymerization?

A2: The most common indicator of polymerization is the formation of a white, insoluble solid within your reaction mixture or storage container. This solid is typically a polyurea byproduct.[2] Other signs may include increased viscosity of your solution, the appearance of turbidity, or the evolution of a gas (carbon dioxide) which can lead to pressure buildup in a sealed container.[3][4]

Q3: How should I properly store this compound to prevent polymerization?